Cavosonstat - 1371587-51-7

Cavosonstat

Catalog Number: EVT-263054
CAS Number: 1371587-51-7
Molecular Formula: C16H10ClNO3
Molecular Weight: 299.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cavosonstat (formerly N91115) is a potent, selective, and orally bioavailable small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR) [, , ]. GSNOR plays a critical role in nitric oxide (NO) metabolism by degrading S-nitrosoglutahione (GSNO) [, ]. GSNO exerts anti-inflammatory, neuroprotective, and neurorestorative effects []. Cavosonstat's ability to inhibit GSNOR makes it a valuable tool in investigating the therapeutic potential of modulating the NO metabolome in various disease models, particularly stroke [].

Synthesis Analysis

While specific details regarding Cavosonstat's synthesis are limited in the provided literature, a derivative of Cavosonstat can be synthesized via a one-step, iron single-atom catalyzed cyclization reaction []. This method utilizes anilines and acetophenones as feedstock, offering an efficient and atom-economical alternative to traditional Suzuki coupling methods [].

Mechanism of Action

Cavosonstat exerts its biological effects by selectively inhibiting GSNOR [, , ]. This inhibition prevents the degradation of GSNO, leading to an increase in its intracellular levels []. Consequently, the balance within the NO metabolome shifts towards the beneficial GSNO, mitigating the detrimental effects of excessive peroxynitrite (ONOO-) production []. This mechanism contributes to Cavosonstat's observed neuroprotective and anti-inflammatory properties in preclinical models [].

Applications
  • Stroke Research: Cavosonstat has demonstrated significant neuroprotective potential in preclinical stroke models []. Oral administration of Cavosonstat in a mouse model of transient cerebral ischemia and reperfusion (IR) resulted in reduced brain infarctions and edema, improved survival rates, and enhanced functional outcomes []. These positive effects were attributed to decreased GSNOR activity, reduced peroxynitrite levels, and increased GSNO levels, highlighting Cavosonstat's ability to modulate the NO metabolome for therapeutic benefit []. This therapeutic potential was further supported by studies in GSNOR knockout mice, which exhibited similar neuroprotective effects after stroke [].

  • Quinoline Synthesis: Cavosonstat derivatives can be synthesized through a one-step, iron single-atom catalyzed cyclization reaction, demonstrating its utility in organic synthesis []. This approach provides a potentially scalable and sustainable method for producing substituted quinolines, which are important structural motifs found in various pharmaceuticals and bioactive molecules [].

S-Nitrosoglutathione (GSNO)

    Compound Description: GSNO is an endogenous nitric oxide (NO) donor that exhibits anti-inflammatory, neuroprotective, and neurorestorative properties []. It plays a crucial role in maintaining the balance of NO metabolites, particularly against the deleterious peroxynitrite (ONOO-) [].

    Relevance: GSNO is a key molecule regulated by Cavosonstat. Cavosonstat inhibits S-nitrosoglutathione reductase (GSNOR), the enzyme responsible for GSNO degradation []. By inhibiting GSNOR, Cavosonstat increases GSNO levels, potentially contributing to its neuroprotective effects in stroke models [].

Peroxynitrite (ONOO-)

    Compound Description: Peroxynitrite is a reactive nitrogen species formed from the reaction of nitric oxide (NO) with superoxide []. It is a potent oxidant and nitrating agent implicated in various pathological conditions, including stroke [].

    Relevance: Peroxynitrite is a detrimental molecule counteracted by the effects of Cavosonstat. Cavosonstat, by increasing GSNO levels through GSNOR inhibition, helps shift the balance away from peroxynitrite formation, thus reducing its damaging effects [].

N91115

    Compound Description: N91115 is another name for Cavosonstat, often used in research settings [].

4PBA

    Compound Description: 4PBA is a chemical chaperone investigated as a potential corrector therapy for cystic fibrosis [].

Lumacaftor

    Compound Description: Lumacaftor is a CFTR corrector used in combination therapies for cystic fibrosis [, ]. It helps improve the processing and trafficking of the CFTR protein to the cell surface [, ].

    Relevance: Lumacaftor is relevant as it is another CFTR corrector, often combined with potentiators like Ivacaftor for treating cystic fibrosis [, ]. Although both Lumacaftor and Cavosonstat target cystic fibrosis, their mechanisms differ. Lumacaftor directly targets the CFTR protein, while Cavosonstat modulates the S-nitrosoglutathione pathway, which is not directly involved in CFTR function.

Tezacaftor

    Compound Description: Tezacaftor is a CFTR corrector used in combination with Ivacaftor for cystic fibrosis treatment [, ]. Similar to Lumacaftor, it improves CFTR protein processing and trafficking [, ].

    Relevance: Tezacaftor's relevance is similar to Lumacaftor. It serves as another example of a CFTR corrector used in cystic fibrosis therapies, but its mechanism differs from Cavosonstat [, ].

Ivacaftor

    Compound Description: Ivacaftor is a CFTR potentiator that enhances the function of CFTR protein at the cell surface, often used in combination with CFTR correctors like Lumacaftor and Tezacaftor [, ].

    Relevance: Ivacaftor, although often used in combination with CFTR correctors for treating cystic fibrosis, has a distinct mechanism from Cavosonstat [, ]. Ivacaftor focuses on improving the function of already trafficked CFTR protein, while Cavosonstat targets the S-nitrosoglutathione pathway.

Elexacaftor

    Compound Description: Elexacaftor is a next-generation CFTR corrector used in triple-combination therapies for cystic fibrosis []. It further enhances CFTR protein processing and trafficking [].

    Relevance: Elexacaftor, like other CFTR correctors, directly targets CFTR, contrasting with Cavosonstat's mechanism of action [].

VX-659, VX-440, VX-152

    Compound Description: These are other CFTR correctors investigated in clinical trials for cystic fibrosis treatment, exploring different chemical structures and properties for optimizing CFTR modulation [].

Substituted Quinolines

    Compound Description: Substituted quinolines are a class of organic compounds with a wide range of biological activities. A Cavosonstat derivative can be synthesized through a one-step, iron single-atom catalyzed cyclization, producing substituted quinolines [].

    Relevance: The synthesis of a Cavosonstat derivative using substituted quinolines demonstrates the potential for using single-atom catalysis in producing Cavosonstat and its analogs []. This finding suggests possible alternative synthetic routes and exploration of related chemical spaces for discovering novel compounds with similar or improved properties.

Properties

CAS Number

1371587-51-7

Product Name

Cavosonstat

IUPAC Name

3-chloro-4-(6-hydroxyquinolin-2-yl)benzoic acid

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

InChI

InChI=1S/C16H10ClNO3/c17-13-8-10(16(20)21)1-4-12(13)15-5-2-9-7-11(19)3-6-14(9)18-15/h1-8,19H,(H,20,21)

InChI Key

BXSZILNGNMDGSL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

Cavosonstat; N-91115; N 91115; N91115.

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)C2=NC3=C(C=C2)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.